2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethoxybenzaldehyde, 4-ethoxybenzaldehyde, and other reagents necessary for imidazole ring formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.
Reduction: Reduction reactions can occur at the imidazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored for treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethoxyphenyl)-1H-imidazole
- 5-(3,4-Dimethoxyphenyl)-1H-imidazole
- N-(Furan-2-ylmethyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide lies in its combined structural features. The presence of both 3,4-dimethoxyphenyl and 4-ethoxyphenyl groups, along with the imidazole ring and furan-2-ylmethyl moiety, provides a unique chemical profile. This combination of functional groups may result in distinct biological activities and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c1-4-33-19-10-7-17(8-11-19)25-28-24(18-9-12-21(31-2)22(14-18)32-3)26(29-25)35-16-23(30)27-15-20-6-5-13-34-20/h5-14H,4,15-16H2,1-3H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPFSJXDOMXIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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